2-(benzo[d][1,3]dioxol-5-yl)-N-(6-fluorobenzo[d]thiazol-2-yl)-N-(furan-2-ylmethyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Compounds with benzo[d][1,3]dioxol-5-yl (also known as benzodioxole or methylenedioxyphenyl) groups are found in a variety of chemical contexts, including pharmaceuticals and natural products . The presence of a benzodioxole group can influence the biological activity of a molecule, and it’s often included in the structure of drugs to enhance their effectiveness .
Molecular Structure Analysis
Benzodioxole compounds consist of a benzene ring fused to a 1,3-dioxole ring . The presence of other functional groups, such as the thiazole and furan rings in your compound, would further influence the structure and properties of the molecule .Chemical Reactions Analysis
The reactivity of benzodioxole compounds can vary depending on the presence and position of other functional groups. For example, the thiazole ring in your compound might undergo reactions typical for heterocyclic compounds, such as electrophilic substitution .Physical And Chemical Properties Analysis
The physical and chemical properties of your compound would be influenced by its molecular structure. For example, the presence of multiple aromatic rings might increase its stability and influence its solubility .Scientific Research Applications
Anticonvulsant Activities
Research has shown that compounds with a structure similar to "2-(benzo[d][1,3]dioxol-5-yl)-N-(6-fluorobenzo[d]thiazol-2-yl)-N-(furan-2-ylmethyl)acetamide" exhibit significant anticonvulsant activities. Studies highlight the synthesis and evaluation of alpha-heterocyclic alpha-acetamido-N-benzylacetamide derivatives, revealing compounds with excellent protection against seizures induced by maximal electroshock in mice. These findings suggest a potential application of such compounds in treating epilepsy and related seizure disorders (Kohn et al., 1993).
Anti-inflammatory and Antinociceptive Properties
Another study on thiazolopyrimidine derivatives, including structures similar to the queried compound, reports significant anti-inflammatory and antinociceptive activities. These compounds were synthesized and evaluated for their ability to reduce pain and inflammation, showing potential for the development of new analgesic and anti-inflammatory drugs (Selvam et al., 2012).
Antimicrobial and Antitumor Applications
Further research into substituted 2-aminobenzothiazoles derivatives has revealed promising antimicrobial and antitumor activities. These studies focus on the synthesis, in-silico appraisal, and antimicrobial study of such compounds, demonstrating efficacy against resistant strains like Methicillin-resistant Staphylococcus aureus (MRSA) and highlighting their potential as new antimicrobial agents (Anuse et al., 2019). Additionally, the antitumor activity evaluation of new 2-(4-aminophenyl)benzothiazole derivatives bearing different heterocyclic rings has identified compounds with considerable activity against cancer cell lines, suggesting a route for developing novel anticancer therapeutics (Yurttaş et al., 2015).
Src Kinase Inhibition and Anticancer Activities
Research into thiazolyl N-benzyl-substituted acetamide derivatives has identified compounds with Src kinase inhibitory and anticancer activities. These findings are crucial for developing new cancer therapies, particularly those targeting the Src kinase pathway involved in the progression of various cancers (Fallah-Tafti et al., 2011).
Photovoltaic Efficiency and Ligand-Protein Interactions
Another intriguing application involves the spectroscopic and quantum mechanical studies of bioactive benzothiazolinone acetamide analogs. These studies, including ligand-protein interactions and photovoltaic efficiency modeling, indicate potential uses in dye-sensitized solar cells (DSSCs) and understanding biological interactions at the molecular level, providing a foundation for both energy-related applications and biomedical research (Mary et al., 2020).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
2-(1,3-benzodioxol-5-yl)-N-(6-fluoro-1,3-benzothiazol-2-yl)-N-(furan-2-ylmethyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15FN2O4S/c22-14-4-5-16-19(10-14)29-21(23-16)24(11-15-2-1-7-26-15)20(25)9-13-3-6-17-18(8-13)28-12-27-17/h1-8,10H,9,11-12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFWZPYHYUPKOSS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)CC(=O)N(CC3=CC=CO3)C4=NC5=C(S4)C=C(C=C5)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15FN2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(benzo[d][1,3]dioxol-5-yl)-N-(6-fluorobenzo[d]thiazol-2-yl)-N-(furan-2-ylmethyl)acetamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.